

Ex vivo thrombus formation assay with BMS-986120 under high shear

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Compound of Interest

Compound Name: PAR4 antagonist 4

Cat. No.: B15135264

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Application Note: Ex Vivo Thrombosis Assay with BMS-986120

Introduction

BMS-986120 is a first-in-class, oral, reversible, and highly selective antagonist of the protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.^[1]^[2]^[3] This application note describes a detailed protocol for an ex vivo thrombus formation assay under high shear stress to evaluate the antiplatelet efficacy of BMS-986120. This assay is critical for researchers, scientists, and drug development professionals investigating novel antiplatelet therapies. The methodology detailed herein is based on findings from early-phase clinical trials of BMS-986120.^[1]^[4]

Under arterial high shear stress, as seen in stenosed arteries, thrombus formation is predominantly driven by platelet adhesion and aggregation, a process in which PAR4 plays a significant role. Unlike low shear conditions, high shear environments are more representative of pathological thrombosis. BMS-986120 has been shown to substantially reduce platelet-rich thrombus formation under high shear stress with minimal impact on hemostasis, suggesting a wider therapeutic window compared to other antiplatelet agents.

Principle of the Assay

This protocol utilizes a parallel-plate flow chamber to simulate arterial high shear conditions. Whole blood, obtained from subjects dosed with BMS-986120, is perfused over a collagen-

coated surface, which mimics the subendothelial matrix exposed upon vascular injury. The subsequent platelet adhesion and thrombus formation are visualized using fluorescence microscopy and quantified by image analysis software. This allows for a direct assessment of the inhibitory effect of BMS-986120 on thrombus formation.

Quantitative Data Summary

The following tables summarize the quantitative data from a Phase 1, parallel-group, prospective randomized open-label blinded end-point (PROBE) trial involving 40 healthy volunteers.

Table 1: Effect of a Single 60 mg Oral Dose of BMS-986120 on Ex Vivo Thrombus Formation Under High Shear Stress

| Time Point | Outcome Measure | Mean Reduction (%) | 95% Confidence Interval | P-value |
|-----------------------------------|---------------------|--------------------|-------------------------|---------|
| 2 hours post-dose | Total Thrombus Area | 29.2 | 18.3 - 38.7 | <0.001 |
| Platelet-Rich Thrombus Deposition | 34.8 | 19.3 - 47.3 | <0.001 | |
| 24 hours post-dose | Total Thrombus Area | 21.4 | 9.3 - 32.0 | 0.002 |
| Platelet-Rich Thrombus Deposition | 23.3 | 5.1 - 38.0 | 0.016 | |

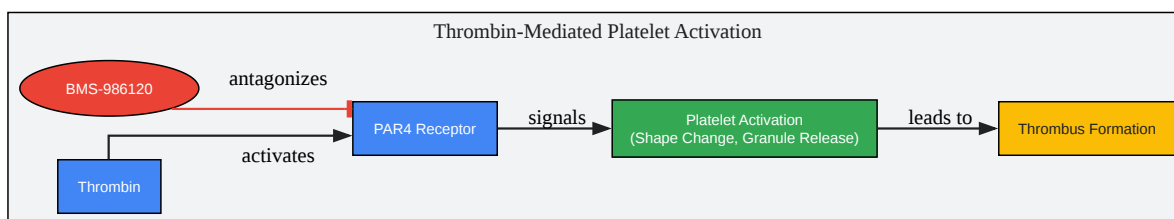
Data adapted from studies on healthy volunteers receiving a single 60 mg oral dose of BMS-986120.

Table 2: Effect of BMS-986120 on PAR4-Stimulated Platelet Activation and Aggregation

| Time Point | Parameter (stimulated by 100 μM PAR4 agonist peptide) | Inhibition (%) | P-value |
|---------------------------------|--|----------------|---------|
| 2 hours post-dose | P-selectin Expression | ~92 | <0.001 |
| Platelet-Monocyte Aggregates | ~81 | <0.001 | |
| Platelet Aggregation | ~85 | <0.001 | |

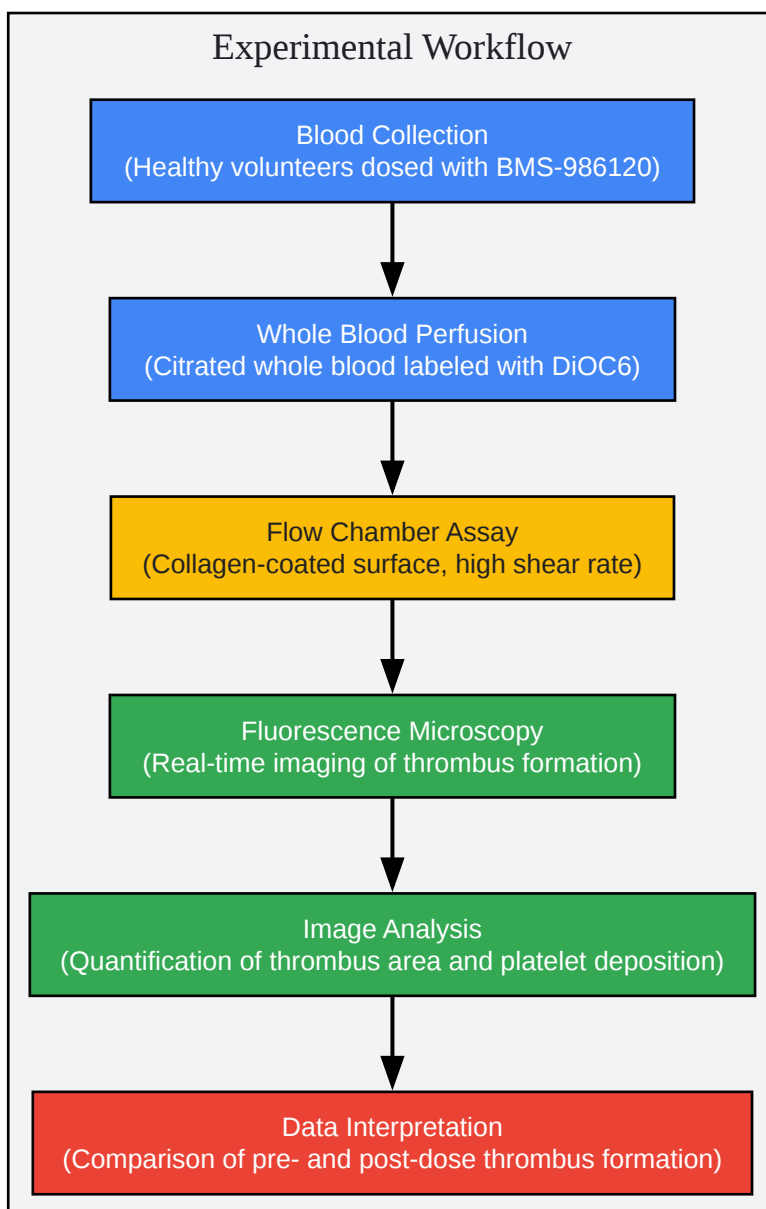
Data reflects the potent and selective inhibition of PAR4-mediated platelet functions by BMS-986120.

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of BMS-986120 action on the PAR4 signaling pathway.



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